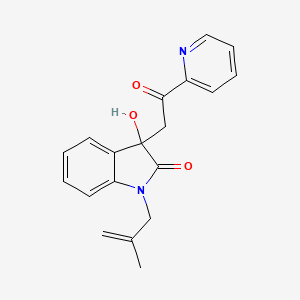![molecular formula C17H19N3O5 B5349270 diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate is a complex organic compound that features a pyrazole ring and an isophthalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with diethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The ester groups may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-aminoisophthalate: Similar structure but lacks the pyrazole ring.
1-Methyl-1H-pyrazole-5-carboxylic acid: Contains the pyrazole ring but lacks the isophthalate ester groups.
Diethyl isophthalate: Contains the isophthalate ester groups but lacks the pyrazole ring.
Uniqueness
This combination allows for versatile reactivity and the possibility of forming various derivatives with tailored properties .
Properties
IUPAC Name |
diethyl 5-[(2-methylpyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-4-24-16(22)11-8-12(17(23)25-5-2)10-13(9-11)19-15(21)14-6-7-18-20(14)3/h6-10H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJABULQFQTYHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NN2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,6-dichlorophenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5349190.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5349210.png)
![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![ETHYL 4-({2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B5349272.png)
![4-[(2-Methyl-3-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B5349279.png)
![7-(3-chlorophenyl)-4-[(2-methylpyrimidin-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5349281.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide](/img/structure/B5349287.png)
![N-(3-phenylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5349295.png)
![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)
![N,3-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5349309.png)
